molecular formula C12H13NOS3 B14901356 4-((4-Methylthiazol-2-yl)thio)-1-(thiophen-2-yl)butan-1-one

4-((4-Methylthiazol-2-yl)thio)-1-(thiophen-2-yl)butan-1-one

Cat. No.: B14901356
M. Wt: 283.4 g/mol
InChI Key: UEOABXYKYORLRN-UHFFFAOYSA-N
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Description

4-((4-Methylthiazol-2-yl)thio)-1-(thiophen-2-yl)butan-1-one is a synthetic organic compound featuring a butan-1-one backbone substituted with a thiophen-2-yl group at position 1 and a (4-methylthiazol-2-yl)thio moiety at position 4. The thioether linkage (C–S–C) at position 4 distinguishes it from esters or amides commonly seen in analogous structures.

Bromination: Introduction of a bromine atom at position 4 of 1-(thiophen-2-yl)butan-1-one, as seen in analogous bromination reactions of thiophene derivatives .

Thiazole rings are known for their π-π stacking capabilities, while thiophene contributes to lipophilicity, influencing solubility and membrane permeability.

Properties

Molecular Formula

C12H13NOS3

Molecular Weight

283.4 g/mol

IUPAC Name

4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]-1-thiophen-2-ylbutan-1-one

InChI

InChI=1S/C12H13NOS3/c1-9-8-17-12(13-9)16-7-2-4-10(14)11-5-3-6-15-11/h3,5-6,8H,2,4,7H2,1H3

InChI Key

UEOABXYKYORLRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)SCCCC(=O)C2=CC=CS2

Origin of Product

United States

Biological Activity

The compound 4-((4-Methylthiazol-2-yl)thio)-1-(thiophen-2-yl)butan-1-one, often referred to as a thiazole derivative, has garnered attention due to its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

The molecular formula of this compound is C12H12N2OS2C_{12}H_{12}N_2OS_2, with a molecular weight of approximately 268.36 g/mol. Its structure includes a thiazole ring and a thiophene moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₂H₁₂N₂OS₂
Molecular Weight268.36 g/mol
Structural FeaturesThiazole and Thiophene rings

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study reported that thiazole derivatives demonstrated cytotoxicity against various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .

Case Study:
In a comparative study of thiazole compounds, one derivative exhibited an IC50 value of 23.30 ± 0.35 mM against HT29 colon cancer cells, indicating moderate cytotoxicity . The presence of electron-donating groups on the phenyl ring was found to enhance the anticancer activity.

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. The compound under discussion has been tested against several bacterial strains, showing effective inhibition of growth. A related thiazole compound demonstrated significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .

Research Findings:
A systematic evaluation revealed that modifications in the thiazole structure could lead to enhanced antimicrobial efficacy. For example, the introduction of alkyl groups at specific positions on the thiazole ring improved its interaction with bacterial cell membranes.

Anticonvulsant Activity

Thiazole derivatives have been explored for their anticonvulsant properties as well. In experimental models, certain thiazole compounds were able to reduce seizure activity significantly. The structure–activity relationship (SAR) analysis indicated that the presence of specific substituents on the thiazole ring was crucial for enhancing anticonvulsant effects .

Case Study:
In a study assessing the anticonvulsant activity of various thiazoles, one compound showed complete protection against seizures induced by pentylenetetrazol (PTZ), highlighting the potential of thiazoles in epilepsy treatment .

The biological activities of this compound are attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: Thiazoles can inhibit key enzymes involved in cancer cell metabolism.
  • Cell Cycle Arrest: Some derivatives induce cell cycle arrest in cancer cells, preventing proliferation.
  • Membrane Disruption: Antimicrobial activity is often linked to the disruption of bacterial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their key differences in synthesis, substituents, and properties:

Compound Substituents Synthesis Method Key Properties/Data Reference
4-((4-Methylthiazol-2-yl)thio)-1-(thiophen-2-yl)butan-1-one Thiophen-2-yl (C1), (4-methylthiazol-2-yl)thio (C4) Likely bromination + thiol substitution Not explicitly reported; inferred lipophilicity from aromatic groups
1-(4-Cyclohexylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one Thiophen-2-yl (C1), 4-cyclohexylpiperazin-1-yl (C4) HOBt/TBTU-mediated coupling of 4-(thiophen-2-yl)butyric acid with cyclohexylpiperazine Aliphatic signals in NMR; reduced aromaticity compared to thiazole derivatives
RTC1: 4-(Thiophen-2-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Thiophen-2-yl (C1), 4-(trifluoromethylphenyl)piperazine (C4) Coupling with HOBt/TBTU under inert conditions Enhanced solubility from piperazine; trifluoromethyl group increases metabolic stability
1-Phenyl-2-(thiophen-2-yl)-4-((triisopropylsilyl)oxy)butan-1-one Thiophen-2-yl (C1), triisopropylsilyloxy (C4) TiCl3-mediated reductive condensation Bulky silyl group improves crystallinity; 55% yield
(R)-4-(Benzyloxy)-3-(1H-indol-3-yl)-1-(thiophen-2-yl)butan-1-one Thiophen-2-yl (C1), benzyloxy and indole substituents Enantioselective Friedel-Crafts catalysis 92% ee; chiral HPLC retention times: 25.1 min (R), 20.9 min (S)

Key Observations:

Synthesis Strategies :

  • Thioether vs. Amide Bonds : The target compound’s thioether group at C4 contrasts with piperazine-based amides (e.g., RTC1), which require coupling reagents like HOBt/TBTU . Thioether formation may offer simpler, one-step substitution under basic conditions compared to amide bond formation .
  • Chiral Centers : Unlike the enantiomerically pure indole derivative (92% ee) , the target compound lacks reported stereochemistry, simplifying synthesis and purification.

Lipophilicity: The thiophene and thiazole moieties likely increase logP compared to silyloxy or piperazine analogs, impacting membrane permeability .

Physicochemical Properties :

  • Solubility : Piperazine derivatives (e.g., RTC1) exhibit improved aqueous solubility due to their basic amine groups, whereas the target compound’s thioether and aromatic groups may reduce solubility .
  • Stability : The trifluoromethyl group in RTC1 enhances metabolic stability, a feature absent in the target compound .

Spectroscopic Data :

  • NMR : Piperazine derivatives show distinct aliphatic signals (e.g., multiplet at δ 1.2–2.5 ppm for cyclohexyl groups) , while thiazole-thio analogs would display aromatic protons (δ 7–8 ppm) and a methyl group on the thiazole (δ ~2.5 ppm).

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